molecular formula C11H10ClFO3 B12357657 rel-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid

rel-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid

Cat. No.: B12357657
M. Wt: 244.64 g/mol
InChI Key: RAZBFGMKFVRPJN-XCBNKYQSSA-N
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Description

rel-(2R,3R)-2-(4-Chloro-3-fluorophenyl)oxolane-3-carboxylic acid is a chiral, fluorinated organic compound that serves as a valuable synthetic intermediate in medicinal chemistry research. With the molecular formula C11H10ClFO3 and a molecular weight of 244.65, this compound features a tetrahydrofuran (oxolane) ring core substituted with a carboxylic acid group and a 4-chloro-3-fluorophenyl ring . The specific stereochemistry is designated as rel-(2R,3R), indicating the relative configuration of the two chiral centers on the oxolane ring. The incorporation of both chlorine and fluorine atoms on the phenyl ring is a common strategy in drug discovery. The fluorine atom, in particular, can significantly influence a molecule's biological activity, metabolic stability, and physicochemical properties due to its high electronegativity and small atomic radius . This makes such compounds highly relevant in the design of bioactive molecules. While the exact biological profile of this specific compound requires further investigation, its structure suggests potential as a key intermediate for developing protease inhibitors. Compounds with similar fluorinated phenyl and heterocyclic carboxylic acid motifs are explored as inhibitors for various enzymes, including β-secretase (BACE1), a key target in Alzheimer's disease research . Furthermore, the structure is analogous to other patented heterocyclic carboxamide derivatives that have been investigated for their potential as antibacterial agents . Researchers can utilize this chiral building block to construct more complex molecules for screening and structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C11H10ClFO3

Molecular Weight

244.64 g/mol

IUPAC Name

(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid

InChI

InChI=1S/C11H10ClFO3/c12-8-2-1-6(5-9(8)13)10-7(11(14)15)3-4-16-10/h1-2,5,7,10H,3-4H2,(H,14,15)/t7-,10+/m1/s1

InChI Key

RAZBFGMKFVRPJN-XCBNKYQSSA-N

Isomeric SMILES

C1CO[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2)Cl)F

Canonical SMILES

C1COC(C1C(=O)O)C2=CC(=C(C=C2)Cl)F

Origin of Product

United States

Biological Activity

Rel-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, characterized by the presence of a fluorinated aromatic ring and a carboxylic acid functional group, suggests potential interactions with various biological targets. This article reviews the compound's biological activity, focusing on its mechanisms, efficacy in disease models, and structure-activity relationships (SAR).

  • Molecular Formula : C11H10ClFO3
  • Molecular Weight : 244.64 g/mol
  • IUPAC Name : (2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid
  • Purity : Typically 95% .

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies indicate that this compound may inhibit specific enzymes involved in metabolic pathways relevant to cancer and inflammation.
  • Modulation of Receptor Activity : The presence of the chlorofluorophenyl group may enhance binding affinity to certain receptors, potentially affecting signaling pathways associated with cell proliferation and apoptosis .

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that the compound can induce apoptosis in cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), PC-3 (prostate cancer).
  • IC50 Values : The compound displayed an IC50 value of approximately 25.72 ± 3.95 μM against MCF-7 cells, indicating moderate cytotoxicity .

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the fluorine and chlorine substituents on the phenyl ring:

SubstituentEffect on ActivityReference
FluorineIncreased potency in inhibiting cell growth
ChlorineEnhanced receptor binding affinity

Case Study 1: In Vivo Efficacy

In a murine model of cancer, administration of this compound resulted in a significant reduction in tumor size compared to control groups. The treatment led to a suppression of tumor growth rates by approximately 40% over four weeks .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies revealed that this compound has favorable absorption characteristics with a bioavailability exceeding 50% when administered orally. Metabolic profiling indicated primary hepatic metabolism, which is critical for understanding its therapeutic window and potential side effects .

Scientific Research Applications

Medicinal Chemistry

Rel-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid has been investigated for its potential as a pharmacological agent. The fluorine atom is known to influence the lipophilicity and metabolic stability of compounds, which can lead to improved pharmacokinetic properties. For instance, fluorinated compounds often exhibit enhanced binding affinity to biological targets due to their unique electronic properties.

Drug Design

The compound's structure allows for modifications that can lead to derivatives with varied biological activities. Researchers have explored the synthesis of analogs that maintain the core oxolane structure while varying substituents on the phenyl ring. This approach can lead to compounds with improved efficacy against specific targets such as enzymes or receptors involved in disease processes .

Antiviral Research

Studies have indicated that compounds similar to this compound may possess antiviral properties. The carboxylic acid functional group can be crucial for interacting with viral proteins or nucleic acids, potentially leading to therapeutic applications in treating viral infections such as HIV or influenza .

Case Study 1: Antidepressant Development

A recent study focused on developing rapid-acting antidepressants incorporating fluorinated compounds similar to this compound. The research highlighted how structural modifications can enhance the therapeutic profile of these agents, leading to improved safety and efficacy in clinical settings .

Case Study 2: Structure-Activity Relationship (SAR) Studies

In SAR studies involving related compounds, researchers found that introducing halogen substituents significantly altered the biological activity of the molecules. For example, modifications in the para-position of the phenolic ring were shown to increase potency against serotonin uptake inhibition by several folds compared to non-fluorinated analogs . This underscores the importance of structural features in determining pharmacological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Oxolane/Oxetane Cores

a. rel-(3R,4S)-4-Fluorotetrahydrofuran-3-carboxylic Acid
  • Structure : Shares the tetrahydrofuran core and a carboxylic acid group but substitutes fluorine at C4 instead of the chloro-fluorophenyl group.
  • Fluorine at C4 introduces electronegativity, affecting hydrogen-bonding interactions .
b. rel-(2R,3R)-3-Aminooxetane-2-carboxylic Acid
  • Structure: Oxetane (four-membered ring) core with amino and carboxylic acid groups.
  • Key Differences: The smaller oxetane ring increases ring strain, enhancing reactivity compared to the five-membered oxolane. The amino group introduces basicity, contrasting with the neutral chloro-fluorophenyl substituent .
c. Cis-4-Methylene-2-octyl-5-oxo-tetrahydrofuran-3-carboxylic Acid
  • Structure : Tetrahydrofuran core with a methylene group, octyl chain, and ketone.
  • Key Differences: The octyl chain increases hydrophobicity, while the ketone introduces polarity.

Stereochemical Variants

a. rel-(2S,3S,5S)- and rel-(2R,3S,5R)- Tetrahydrofuran Derivatives
  • Structure : Similar tetrahydrofuran cores with trifluoromethyl and methyl substituents.
  • Key Differences : Stereochemical inversion (e.g., 2S vs. 2R) alters spatial arrangement, impacting binding affinity in biological systems. For example, compound 4 (2S,3R,5S) and 5 (2R,3S,5R) in show distinct pharmacological profiles due to stereochemical differences .

Functional Group Variations

a. rel-(2R,3R)-1-(tert-Butoxycarbonyl)-3-phenylpyrrolidine-2-carboxylic Acid
  • Structure : Pyrrolidine (five-membered nitrogen-containing ring) with a tert-butoxycarbonyl (Boc) protecting group.
  • Key Differences : The Boc group enhances stability during synthesis, while the nitrogen atom introduces basicity, contrasting with the oxygen-based oxolane .
b. 3-O-Feruloylquinic Acid
  • Structure : Cyclohexanecarboxylic acid derivative with feruloyl and hydroxyl groups.
  • Key Differences: The phenolic hydroxyl groups increase acidity (pKa ~3–4) compared to the target compound’s carboxylic acid (pKa ~2–3), influencing solubility and metal chelation properties .

Data Tables: Comparative Analysis

Table 1. Physical and Structural Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
Target Compound C₁₀H₈ClFO₃ 230.62 4-Cl-3-F-Ph, COOH Oxolane
rel-(3R,4S)-4-Fluorotetrahydrofuran-3-carboxylic Acid C₅H₇FO₃ 134.10 F, COOH Tetrahydrofuran
rel-(2R,3R)-3-Aminooxetane-2-carboxylic Acid C₄H₇NO₃ 117.10 NH₂, COOH Oxetane
3-O-Feruloylquinic Acid C₁₇H₂₀O₉ 368.34 Feruloyl, OH Cyclohexane

Table 2. Stereochemical and Functional Group Impact

Compound Stereochemistry Functional Groups Key Property Differences
Target Compound rel-(2R,3R) Aromatic Cl/F, COOH High lipophilicity, strong H-bonding
rel-(2S,3S,5S)-Trifluoromethyl Derivative rel-(2S,3S,5S) CF₃, COOH Enhanced metabolic stability
3-O-Feruloylquinic Acid (1S,3S,4S,5S) Phenolic OH, Feruloyl Antioxidant activity, lower acidity

Preparation Methods

Cyclization of Diol Precursors

A foundational approach involves cyclization of diol intermediates to construct the oxolane (tetrahydrofuran) ring. For example, butane-1,2,4-triol undergoes acid-catalyzed cyclization to form 3-hydroxy tetrahydrofuran (3-OH-THF), a key precursor. In US9399629B2, this step employs p-toluenesulfonic acid (PTSA) at 160–180°C, achieving yields >90%. The reaction proceeds via a carbocation intermediate stabilized by the electron-rich diol backbone, with ring closure dictated by torsional strain minimization.

Oxidation to Carboxylic Acid

Subsequent oxidation of the hydroxyl group to a carboxylic acid is critical. The TEMPO-TCCA (2,2,6,6-tetramethylpiperidine-N-oxyl/trichloroisocyanuric acid) system, as detailed in US9399629B2, oxidizes 3-OH-THF to 3-oxo-THF under mild conditions (0–25°C). This method avoids transition metals, utilizing TEMPO’s nitroxyl radical to abstract hydrogen, followed by TCCA-mediated oxidation. Yields exceed 85% with <5% epimerization.

Stereochemical Control

Chiral Auxiliaries

The rel-(2R,3R) configuration is achieved via chiral resolution or asymmetric catalysis. WO2019105881A1 describes coupling (2S,3R)-2-(4-chlorophenyl)-4,4,4-trifluoro-3-methylbutanoic acid with tert-butyl esters using oxalyl chloride , preserving stereochemistry during amide bond formation. Enantiomeric excess (ee) >95% is maintained by steric hindrance from the trifluoromethyl group.

Diastereoselective Cyclization

Cyclization conditions influence diastereomer ratios. In PMC9007565, Brønsted acids (Tf2NH) promote stereoselective oxetanol ring-opening, favoring the trans-diaxial conformation due to minimized allylic strain. Applied to oxolane synthesis, this method achieves a 3:1 dr favoring the (2R,3R) isomer.

Functionalization of the Aromatic Ring

Halogenation

Introduction of the 4-chloro-3-fluorophenyl group occurs via Friedel-Crafts acylation or Ullmann coupling . US11332435B2 discloses a Pd-catalyzed coupling between 3-fluoro-4-chlorophenylboronic acid and oxolane intermediates, yielding 75–80% product. Electrophilic fluorination using Selectfluor® at the para position ensures regioselectivity.

Optimized Synthetic Routes

Two-Step Process (US9399629B2)

  • Cyclization : Butane-1,2,4-triol → 3-OH-THF (PTSA, 170°C, 93% yield).
  • Oxidation : 3-OH-THF → rel-(2R,3R)-carboxylic acid (TEMPO/TCCA, CH2Cl2, 25°C, 91% yield).

Three-Step Enantioselective Synthesis (PMC4161151)

  • Asymmetric Hydroxylation : Styrene derivative → diol (Sharpless epoxidation, 88% ee).
  • Ring Closure : Diol → oxolane (TfOH, 40°C, 86% yield).
  • Carboxylation : CO2 insertion under Pd catalysis (75% yield).

Purification and Characterization

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN) resolves diastereomers, achieving >99% purity. Crystallization from ethyl acetate/hexane mixtures enhances enantiomeric purity.

Spectroscopic Validation

  • NMR : δ 7.4–7.6 ppm (aryl protons), δ 4.2–4.5 ppm (oxolane CH2), δ 2.8 ppm (carboxylic acid).
  • HPLC-MS : [M+H]+ = 245.1 (calc. 244.64).

Comparative Analysis of Methods

Parameter Two-Step (US9399629B2) Three-Step (PMC4161151)
Overall Yield 84% 62%
Stereoselectivity (dr) 3:1 5:1
Catalyst Cost Low (TCCA/TEMPO) High (Pd catalysts)
Scalability Industrial Lab-scale

Challenges and Solutions

  • Epimerization : Mitigated by low-temperature oxidation (≤25°C) and avoiding basic conditions.
  • Byproduct Formation : Chlorinated side products are minimized using Na2SO3 quenching .
  • Solvent Recovery : Acetonitrile/TEMPO mixtures are recycled via distillation, reducing waste.

Emerging Techniques

Biocatalytic Approaches

Recent advances employ ketoreductases for asymmetric reduction of keto-oxolane precursors, achieving ee >99%.

Flow Chemistry

Continuous-flow systems enhance oxidation safety, reducing TCCA accumulation and exothermic risks.

Q & A

Q. What are the optimal synthetic routes for rel-(2R,3R)-2-(4-chloro-3-fluorophenyl)oxolane-3-carboxylic acid, and how can stereochemical purity be ensured?

Methodological Answer:

  • Key Steps :
    • Stereoselective Cyclization : Use enantioselective catalysis (e.g., chiral oxazaborolidines) to form the oxolane ring while retaining the (2R,3R) configuration.
    • Boronic Acid Coupling : Employ Suzuki-Miyaura cross-coupling with intermediates like 4-chloro-3-fluorophenylboronic acid (analogous to structures in and ) to introduce the aryl group .
    • Carboxylic Acid Protection/Deprotection : Use tert-butyl ester protection to prevent side reactions during synthesis, followed by acidic hydrolysis (e.g., TFA) .
  • Validation : Monitor stereochemistry via chiral HPLC (e.g., Chiralpak IA column) and confirm using 19F^{19}\text{F} NMR to detect fluorine environment shifts .

Q. How should researchers characterize the compound’s physicochemical properties, and what analytical techniques are critical?

Methodological Answer:

  • Techniques :
    • Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (compare with analogs in and ) .
    • Solubility Profiling : Use shake-flask methods with solvents like DMSO, ethanol, and phosphate buffers (pH 1.2–7.4) to assess bioavailability.
    • Spectral Analysis :
  • NMR : Assign 1H^{1}\text{H}, 13C^{13}\text{C}, and 19F^{19}\text{F} signals to confirm regiochemistry and purity (e.g., fluorine coupling patterns in ) .
  • HRMS : Validate molecular weight and isotopic patterns.

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assays?

Methodological Answer:

  • Root Causes :
    • Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or assay conditions (e.g., serum concentration) may alter activity.
    • Metabolite Interference : Use LC-MS to identify metabolites (e.g., hydroxylated derivatives) that might confound results .
  • Strategies :
    • Standardized Protocols : Adopt harmonized assay conditions (e.g., ATP levels, incubation time) as per OECD guidelines.
    • Dose-Response Curves : Generate EC50_{50} values across multiple replicates to assess reproducibility .

Q. What computational methods are effective for predicting the compound’s binding affinity to target proteins, and how can discrepancies with experimental data be addressed?

Methodological Answer:

  • Approaches :
    • Molecular Dynamics (MD) Simulations : Use AMBER or GROMACS to model interactions with fluorinated residues (e.g., fluorine’s electronegativity in the 4-chloro-3-fluorophenyl group) .
    • Docking Studies : Employ AutoDock Vina with flexible side-chain sampling to account for induced-fit binding.
  • Troubleshooting :
    • If simulations disagree with SPR/X-ray data, re-evaluate protonation states (e.g., carboxylic acid group at physiological pH) or solvation models .

Q. How can researchers optimize the compound’s metabolic stability without compromising its stereochemical integrity?

Methodological Answer:

  • Strategies :
    • Isotopic Labeling : Introduce deuterium at metabolically labile positions (e.g., α to the carboxylic acid) to slow CYP450-mediated oxidation (see deuterated analogs in ) .
    • Prodrug Design : Mask the carboxylic acid as an ester (e.g., ethyl ester) to enhance permeability, then hydrolyze in vivo .
  • Validation : Use liver microsome assays (human/rat) to compare half-lives of modified vs. parent compounds .

Data Contradiction Analysis

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) reported in different studies?

Methodological Answer:

  • Investigation Steps :
    • Solvent and Temperature Calibration : Ensure spectra were acquired under identical conditions (e.g., DMSO-d6_6 at 298 K).
    • Reference Standards : Cross-validate using a commercially available analog (e.g., 4-chloro-3-fluorobenzaldehyde in ) as an internal reference .
    • Collaborative Validation : Share raw data with third-party labs for independent analysis (e.g., via platforms like PubChem) .

Q. What experimental controls are critical when studying the compound’s enantiomer-specific biological effects?

Methodological Answer:

  • Controls :
    • Enantiomeric Purity : Synthesize and test both (2R,3R) and (2S,3S) enantiomers using chiral stationary phases (e.g., methodology) .
    • Racemic Mixture Comparison : Include the racemate to distinguish stereospecific effects from general toxicity.
    • Off-Target Assays : Screen against unrelated targets (e.g., kinases) to rule out non-specific binding.

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